molecular formula C10H12BrClO2S B15310165 4-Bromo-3-(tert-butyl)benzenesulfonyl chloride

4-Bromo-3-(tert-butyl)benzenesulfonyl chloride

Cat. No.: B15310165
M. Wt: 311.62 g/mol
InChI Key: QZEKHGSHEHWFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(tert-butyl)benzenesulfonyl chloride is an organic compound with the molecular formula C10H12BrClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a tert-butyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(tert-butyl)benzenesulfonyl chloride typically involves the sulfonylation of 4-bromo-3-(tert-butyl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions include:

    Temperature: The reaction is usually conducted at a low temperature to control the exothermic nature of the reaction.

    Solvent: An inert solvent such as dichloromethane (CH2Cl2) is often used to dissolve the reactants and control the reaction environment.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete sulfonylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the process. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(tert-butyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used in acidic or basic media.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonic Acids: Formed from oxidation reactions.

    Alcohol Derivatives: Formed from nucleophilic substitution with alcohols.

Scientific Research Applications

4-Bromo-3-(tert-butyl)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(tert-butyl)benzenesulfonyl chloride involves the electrophilic attack of the sulfonyl chloride group on nucleophiles. The molecular targets include nucleophilic sites on biomolecules or other organic compounds. The pathways involved in its reactions include:

    Nucleophilic Substitution: The sulfonyl chloride group is replaced by nucleophiles through the formation of a tetrahedral intermediate.

    Reduction: The sulfonyl chloride group is reduced to a sulfonamide or other reduced forms.

    Oxidation: The sulfonyl chloride group is oxidized to form sulfonic acids.

Comparison with Similar Compounds

4-Bromo-3-(tert-butyl)benzenesulfonyl chloride can be compared with other similar compounds, such as:

    4-tert-Butylbenzenesulfonyl chloride: Similar structure but lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Bromobenzenesulfonyl chloride: Lacks the tert-butyl group, which affects its steric properties and reactivity.

    2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a tert-butyl group, leading to different electronic and steric effects.

These comparisons highlight the unique reactivity and applications of this compound in various chemical and biological contexts.

Properties

Molecular Formula

C10H12BrClO2S

Molecular Weight

311.62 g/mol

IUPAC Name

4-bromo-3-tert-butylbenzenesulfonyl chloride

InChI

InChI=1S/C10H12BrClO2S/c1-10(2,3)8-6-7(15(12,13)14)4-5-9(8)11/h4-6H,1-3H3

InChI Key

QZEKHGSHEHWFKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.